molecular formula C13H15BrO2 B2707913 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid CAS No. 923130-21-6

1-(3-Bromophenyl)cyclohexane-1-carboxylic acid

Cat. No. B2707913
CAS RN: 923130-21-6
M. Wt: 283.165
InChI Key: LADNJYDIETWEEI-UHFFFAOYSA-N
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Description

Cyclohexane carboxylic acid compounds are a type of organic compound that contains a cyclohexane ring and a carboxylic acid group . The bromophenyl group in “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” indicates the presence of a phenyl ring with a bromine atom attached, which is then attached to the cyclohexane ring .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would consist of a cyclohexane ring with a carboxylic acid group and a bromophenyl group attached . The exact structure would depend on the specific locations of these groups on the cyclohexane ring.


Chemical Reactions Analysis

The chemical reactions involving “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would depend on the specific conditions and reactants used. In general, carboxylic acids can undergo reactions such as esterification and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would depend on its specific structure. For example, its boiling point, melting point, and solubility would be influenced by factors such as the presence of the bromophenyl and carboxylic acid groups .

Scientific Research Applications

Bromination and Epoxydation Studies

The study by Bellucci et al. (1972) explores the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester. This research reveals the stereochemical outcomes of these reactions, which are crucial for understanding the reactivity and selectivity in organic synthesis involving cyclohexane derivatives. The findings highlight the preferential anti attack in both bromination and epoxydation processes due to the influence of the carboxyl group, which is relevant for designing stereoselective syntheses (Bellucci, Marioni, & Marsili, 1972).

Crystallography and Hydrogen Bonding

Smith and Wermuth (2012) demonstrated the structural characterization of cyclic imide and open-chain amide carboxylic acid derivatives. This work is pivotal in the field of crystallography and supramolecular chemistry, as it provides insights into the hydrogen-bonding patterns and molecular arrangements of cyclohexane-based compounds. Understanding these structural aspects is essential for the development of new materials and the study of molecular interactions (Smith & Wermuth, 2012).

Polymer Science

Trollsås et al. (2000) discussed the design, synthesis, and ring-opening polymerization of functional cyclic esters derived from cyclohexanone. This research is significant in the field of polymer science, particularly for creating hydrophilic aliphatic polyesters with a range of applications from biomedical to environmental. The study underscores the versatility of cyclohexane derivatives as building blocks for polymers with desired physical and chemical properties (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Supramolecular Architectures

Shan, Bond, and Jones (2003) investigated the supramolecular architectures formed by cyclohexane-1, 3cis, 5cis-tricarboxylic acid with various organic bases. This study contributes to the understanding of how cyclohexane derivatives can be used to construct complex molecular assemblies through hydrogen bonding and other non-covalent interactions. Such knowledge is crucial for developing advanced materials with specific functionalities, including catalysis, separation, and sensing applications (Shan, Bond, & Jones, 2003).

Safety And Hazards

The safety and hazards associated with “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would depend on its specific properties. In general, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The future directions for research on “1-(3-Bromophenyl)cyclohexane-1-carboxylic acid” would depend on its potential applications. For example, if it has potential uses in pharmaceuticals, future research could focus on exploring these possibilities and developing new drugs .

properties

IUPAC Name

1-(3-bromophenyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c14-11-6-4-5-10(9-11)13(12(15)16)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADNJYDIETWEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)cyclohexane-1-carboxylic acid

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